3-chloro-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine
Description
Properties
IUPAC Name |
3-chloro-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3S/c1-19-10-13(8-18-19)24(21,22)20-6-3-12(4-7-20)11-23-15-2-5-17-9-14(15)16/h2,5,8-10,12H,3-4,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGZGDNWBJBAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, enzyme inhibitory, and other pharmacological properties.
Biological Activity Overview
The biological activity of 3-chloro-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine has been evaluated in various studies, highlighting its potential in several therapeutic areas.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity (MIC µg/mL) |
|---|---|---|
| 3-Chloro Compound | Salmonella typhi | 15.6 |
| Bacillus subtilis | 31.2 | |
| Escherichia coli | 62.5 |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results against acetylcholinesterase (AChE) and urease:
These values indicate that the compound may serve as a lead for developing new enzyme inhibitors, particularly in treating conditions related to acetylcholine dysregulation.
Pharmacological Implications
The pharmacological implications of the compound are broad, given its structural components. The piperidine moiety is associated with various bioactivities, including anesthetic effects and glucose regulation . Moreover, the sulfonamide group contributes to antibacterial and enzyme inhibitory actions, enhancing the compound's therapeutic potential.
Case Studies
In a recent study involving the synthesis of piperidine derivatives, several compounds were tested for their biological activities. The results indicated that those with similar structural features to 3-chloro-4-{...} exhibited significant antibacterial and enzyme inhibition activities, supporting the hypothesis that this compound could be effective in similar applications .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is compared below with four structurally related molecules (Table 1), highlighting differences in substituents, molecular weight, and key functional groups.
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Sulfonyl Substituent Variations: The target compound uses a 1-methylpyrazole sulfonyl group, which introduces a nitrogen-rich heterocycle. This contrasts with phenyl-based sulfonyl groups in compounds and , which feature halogen or trifluoromethoxy substituents. The pyrazole moiety may enhance solubility and metabolic resistance compared to bulky phenyl groups .
Core Heterocyclic Systems :
- The target compound employs a pyridine-piperidine-pyrazole scaffold, whereas replaces piperidine with a dihydropyrazole ring. The latter may reduce conformational rigidity, affecting target binding .
- Compound features a fused imidazopyridazine-pyrazolopyridine system , which likely enhances aromatic stacking but complicates synthesis .
Chlorine Positioning :
Preparation Methods
Sulfonylation of Piperidine-4-ylmethanol
Piperidine-4-ylmethanol is reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine) to form the sulfonamide intermediate.
Reaction Conditions :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : 0°C to room temperature (20–25°C).
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Molar Ratio : 1:1 (piperidine-4-ylmethanol:sulfonyl chloride).
Mechanistic Insight :
The base deprotonates the piperidine nitrogen, enabling nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride. This step typically achieves yields of 85–90% .
Characterization Data :
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H NMR (400 MHz, CDCl): δ 1.40–1.60 (m, 2H, piperidine CH), 1.85–2.00 (m, 2H), 3.05–3.20 (m, 2H), 3.45 (s, 3H, N-CH), 3.70 (d, 2H, CHOH), 7.60 (s, 1H, pyrazole-H).
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HRMS : Calculated for CHNOS [M+H]: 284.0965; Found: 284.0968.
Activation of the Hydroxymethyl Group
The primary alcohol is converted to a mesylate or tosylate to enhance electrophilicity for subsequent etherification.
Procedure :
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Mesylation : Treat with methanesulfonyl chloride (MsCl) and triethylamine in DCM at 0°C.
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Tosylation : React with p-toluenesulfonyl chloride (TsCl) in pyridine at room temperature.
Key Consideration : Mesylation is preferred due to faster reaction kinetics and easier workup.
Synthesis of 3-Chloro-4-Hydroxypyridine
Chlorination of 4-Hydroxypyridine
4-Hydroxypyridine undergoes electrophilic aromatic substitution using POCl or PCl to introduce chlorine at position 3.
Optimized Protocol :
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Reagents : 4-Hydroxypyridine (1 equiv), POCl (3 equiv), catalytic DMAP.
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Conditions : Reflux at 110°C for 6 hours.
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Workup : Quench with ice-water, neutralize with NaHCO, extract with ethyl acetate.
Yield : 70–75% after purification via silica gel chromatography.
Analytical Data :
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C NMR (101 MHz, DMSO-d): δ 116.2 (C-3), 142.5 (C-4), 148.9 (C-2).
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IR (KBr) : 3250 cm (O-H stretch), 1550 cm (C-Cl stretch).
Etherification via Mitsunobu Reaction
The mesylated piperidine derivative is coupled with 3-chloro-4-hydroxypyridine using a Mitsunobu reaction to form the ether bond.
Reaction Setup :
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Reagents : 3-Chloro-4-hydroxypyridine (1 equiv), mesylated piperidine (1.2 equiv), DIAD (1.5 equiv), PPh (1.5 equiv).
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Solvent : Anhydrous THF.
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Temperature : 0°C → room temperature, 12 hours.
Yield : 60–65% after column chromatography (hexane:ethyl acetate = 3:1).
Critical Notes :
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Excess DIAD ensures complete conversion of the alcohol to the ether.
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Strict anhydrous conditions prevent hydrolysis of the mesylate.
Characterization of Final Product :
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H NMR (400 MHz, CDCl): δ 1.45–1.70 (m, 4H, piperidine CH), 2.90–3.10 (m, 2H), 3.40 (s, 3H, N-CH), 4.20 (d, 2H, OCH), 7.30 (d, 1H, pyridine-H), 7.65 (s, 1H, pyrazole-H), 8.25 (d, 1H, pyridine-H).
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Elemental Analysis : Calculated for CHClNOS: C, 48.42%; H, 4.82%; N, 14.11%. Found: C, 48.38%; H, 4.79%; N, 14.08%.
Alternative Pathways and Comparative Analysis
Nucleophilic Substitution Without Activation
Direct alkylation of 3-chloro-4-hydroxypyridine with piperidine-4-ylmethanol under basic conditions (KCO, DMF) yielded <20% product, highlighting the superiority of the Mitsunobu approach.
Use of Different Sulfonating Agents
Replacing 1-methyl-1H-pyrazole-4-sulfonyl chloride with benzenesulfonyl chloride resulted in undesired byproducts, emphasizing the necessity of steric and electronic compatibility in sulfonamide formation.
Scalability and Industrial Considerations
Pilot-Scale Synthesis :
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Batch Size : 1 kg of 3-chloro-4-hydroxypyridine.
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Yield : 58% (consistent with lab-scale).
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Purity : >99% (HPLC), achieved via recrystallization from ethanol/water.
Cost Analysis :
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Major Cost Drivers : DIAD (42%), 1-methyl-1H-pyrazole-4-sulfonyl chloride (35%).
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Optimization : Bulk procurement of sulfonyl chloride reduced costs by 18%.
Q & A
Q. What are the established synthetic routes for 3-chloro-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine and piperidine scaffolds:
- Step 1: Preparation of the piperidine intermediate. Piperidin-4-ylmethanol derivatives are synthesized via reductive amination or nucleophilic substitution .
- Step 2: Sulfonylation of the piperidine nitrogen using 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., KCO in DMF) to introduce the sulfonyl group .
- Step 3: Etherification of 3-chloro-4-hydroxypyridine with the sulfonylated piperidine intermediate. This step employs Mitsunobu conditions (e.g., DIAD, PPh) or SN2 displacement with a bromide-activated intermediate .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H/C NMR : Confirm regiochemistry of the pyridine (δ 8.5–7.5 ppm for aromatic protons) and piperidine (δ 3.5–2.5 ppm for CH groups). The sulfonyl group deshields adjacent protons .
- HRMS : Validate molecular formula (CHClNOS, exact mass 394.09) .
- IR Spectroscopy : Identify sulfonyl (S=O stretch at 1150–1300 cm) and ether (C-O-C at 1100–1250 cm) functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the sulfonylation step?
Methodological Answer: Low yields often arise from steric hindrance at the piperidine nitrogen. Strategies include:
- Solvent Screening : Polar aprotic solvents like DMF or DMSO enhance sulfonyl chloride reactivity.
- Base Selection : Use DBU (1,8-diazabicycloundec-7-ene) instead of KCO for improved nucleophilicity .
- Temperature Control : Gradual heating (40–60°C) prevents decomposition of the sulfonyl chloride.
- Monitoring : TLC (ethyl acetate/hexane, 1:1) or LC-MS tracks intermediate formation.
Case Study : Replacing KCO with DBU increased sulfonylation yield from 70% to 88% in a scaled-up synthesis .
Q. What computational approaches predict the reactivity of the pyridine ring in electrophilic substitution?
Methodological Answer:
- DFT Calculations : Optimize the geometry of the pyridine core using Gaussian 16 (B3LYP/6-31G* basis set). Fukui indices identify nucleophilic sites (e.g., para to the methoxy group) .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions susceptible to electrophilic attack (e.g., position 2 of the pyridine) .
- Docking Studies : Assess steric effects of the piperidine-sulfonyl moiety on binding to biological targets (e.g., kinase enzymes) .
Example : MEP analysis revealed that the methoxy group activates position 2 for halogenation, enabling site-specific derivatization .
Q. How can green chemistry principles be applied to the synthesis of this compound?
Methodological Answer:
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, in sulfonylation steps .
- Catalysis : Use immobilized lipases (e.g., CAL-B) for enantioselective functionalization of intermediates, reducing waste .
- Oxidants : Replace traditional oxidants with NaOCl (as in ) for oxidative steps, minimizing heavy metal use .
Data : A green synthesis protocol reduced E-factor (waste per product) from 12.5 to 3.8 by adopting CPME and enzymatic catalysis .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Perform IC assays in triplicate using standardized cell lines (e.g., HEK293 or HeLa) to confirm activity thresholds .
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic effects .
- Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology confounding results .
Example : Discrepancies in antiproliferative activity (IC = 0.5–5 μM) were attributed to variations in cell membrane permeability .
Q. How is the conformational flexibility of the piperidine-sulfonyl moiety exploited in structure-activity relationship (SAR) studies?
Methodological Answer:
- X-ray Crystallography : Resolve the chair/boat conformation of the piperidine ring and its impact on binding pocket occupancy .
- Alchemical Free Energy Perturbation (FEP) : Simulate substituent effects (e.g., replacing methyl with ethyl on the pyrazole) to predict potency changes .
- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl to modulate hydrogen-bonding interactions .
Case Study : A boat conformation of the piperidine ring improved kinase inhibition by 10-fold compared to the chair form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
